5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Overview
Description
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrazoles. This compound is characterized by the presence of a methoxy group, a methyl group, and a phenoxy-substituted pyrazole ring attached to a phenol core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Phenoxy substitution: The pyrazole intermediate is then reacted with a phenol derivative in the presence of a suitable base to introduce the phenoxy group.
Methoxy and methyl group introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced pyrazole derivatives.
Substitution: Halogenated phenols or pyrazoles.
Scientific Research Applications
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- 5-methoxy-3-methyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- 5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol
Uniqueness
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is unique due to the specific substitution pattern on the phenol and pyrazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-methoxy-3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-9-14(22-3)10-15(21)16(11)17-18(12(2)19-20-17)23-13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFUIZNUJQCBHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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